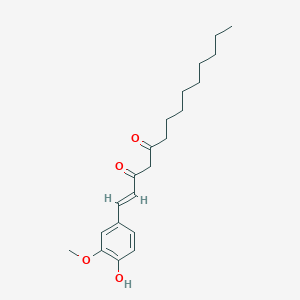
1-Dehydro-10-gingerdione
説明
1-Dehydro-10-gingerdione (D10G) is a compound found in ginger. It directly inhibits IKKβ activity by targeting the activation loop of IKKβ, thus disrupting IKKβ-catalysed IκBα phosphorylation in macrophages stimulated with agonists . It also inhibits LPS-induced NF-κB transcriptional activity . D10G has potential for NF-κB-associated inflammation and autoimmune disorders research .
Synthesis Analysis
The synthesis of 1-Dehydro-10-gingerdione involves several steps. The process includes separation over RP-SiO2 using H2O–MeCN and SiO2 using hexane–EtOAc, followed by preparative HPLC .Molecular Structure Analysis
The molecular weight of 1-Dehydro-10-gingerdione is 346.46 and its formula is C21H30O4 .Chemical Reactions Analysis
1-Dehydro-10-gingerdione directly inhibits the catalytic activity of cell-free IKKβ . Moreover, it irreversibly inhibits cytoplasmic IKKβ-catalysed IκBα phosphorylation in macrophages activated by TLR agonists or TNF-α .科学的研究の応用
Anti-Hyperglycemic Properties
1-Dehydro-10-gingerdione has been shown to have potential anti-hyperglycemic properties. It has been found to lower blood sugar levels, functioning as an antioxidant in the complicated biochemical process that causes hyperglycemia to be activated .
Anti-Inflammatory Properties
Research suggests that 1-Dehydro-10-gingerdione may possess anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a critical role in the inflammatory response. Moreover, it reduces the NF-kB-controlled expression of inflammatory genes linked to innate immunity through toll-like receptors (TLRs) .
Potential Treatment for Diabetes-Related Disorders
1-Dehydro-10-gingerdione not only helps in treating hyperglycemia but also shows effectivity against diseases related to it, such as cardiopathy, kidney failure, vision impairments, bone and joint problems, and teeth and gum infections .
IKKβ Inhibition
1-Dehydro-10-gingerdione directly inhibits IKKβ activity by targeting the activation loop of IKKβ, thus disrupting IKKβ-catalysed IκBα phosphorylation in macrophages stimulated with agonists .
NF-κB Transcriptional Activity Inhibition
1-Dehydro-10-gingerdione inhibits LPS-induced NF-κB transcriptional activity . This suggests that it has potential for NF-κB-associated inflammation and autoimmune disorders research .
Antioxidant Properties
1-Dehydro-10-gingerdione, like other constituents of ginger, possesses antioxidant properties. It has been shown to attenuate hyperglycemia and its downstream complications .
作用機序
Target of Action
The primary target of 1-Dehydro-10-gingerdione is IKKβ , a key kinase in the NF-κB signaling pathway . IKKβ plays a crucial role in the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses .
Mode of Action
1-Dehydro-10-gingerdione directly inhibits the activity of IKKβ by targeting its activation loop . This inhibition disrupts the phosphorylation of IκBα, a process catalyzed by IKKβ in macrophages stimulated with agonists .
Biochemical Pathways
The inhibition of IKKβ activity by 1-Dehydro-10-gingerdione affects the NF-κB signaling pathway . By preventing the phosphorylation of IκBα, the compound disrupts the activation of NF-κB, thus suppressing the transcriptional activity of NF-κB .
Result of Action
The inhibition of NF-κB transcriptional activity by 1-Dehydro-10-gingerdione results in the suppression of NF-κB-regulated expression of inflammatory genes . This suggests that the compound has potential therapeutic applications in conditions associated with NF-κB-related inflammation and autoimmune disorders .
Action Environment
It’s worth noting that the compound’s activity was studied in the context of macrophages stimulated with agonists , suggesting that the cellular environment and specific stimuli can impact its action.
将来の方向性
特性
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTTCAEQPSJA-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193762 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82206-04-0 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82206-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-Dehydro-10-gingerdione (D10G) in reducing inflammation?
A1: Research suggests that D10G, a pungent constituent of ginger, targets the NF-κB pathway to suppress inflammation. Specifically, D10G inhibits the activity of IKKβ, a key enzyme involved in activating the NF-κB transcription factor []. This inhibition, in turn, suppresses the expression of inflammatory genes regulated by NF-κB, such as those involved in the toll-like receptor (TLR) mediated innate immune response [].
Q2: How does D10G interact with the TLR4 signaling pathway?
A2: While D10G's specific interaction with TLR4 is not fully elucidated in the provided abstracts, its ability to inhibit IKKβ activity suggests a downstream effect on the TLR4 pathway. TLR4 activation normally leads to IKKβ activation, which then activates NF-κB and ultimately results in the production of pro-inflammatory cytokines []. By inhibiting IKKβ, D10G likely disrupts this signaling cascade and reduces the inflammatory response initiated by TLR4. Further research is needed to confirm the exact point of interaction and the extent of D10G's impact on TLR4 signaling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



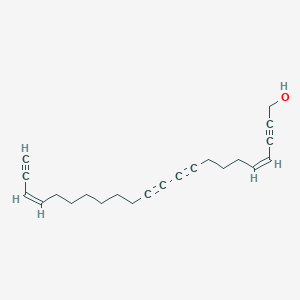

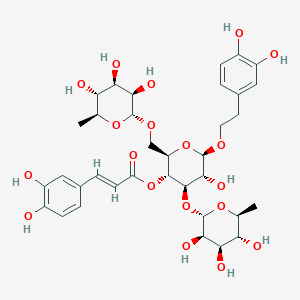
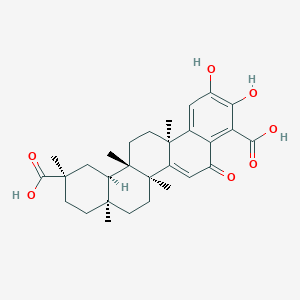
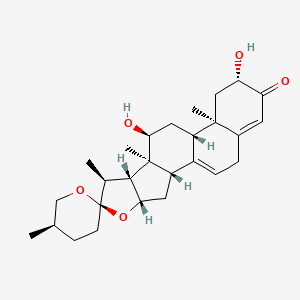
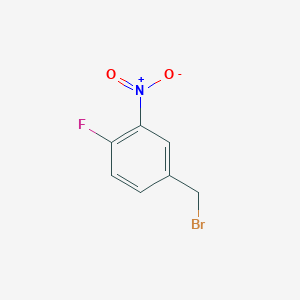
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
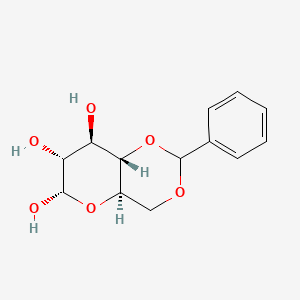
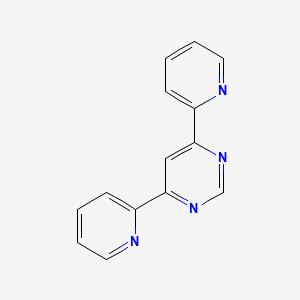

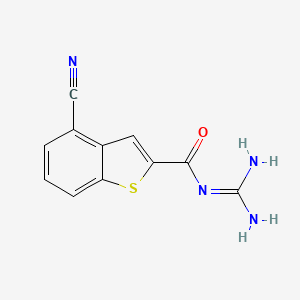
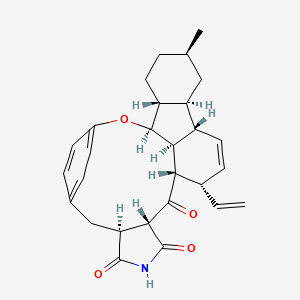
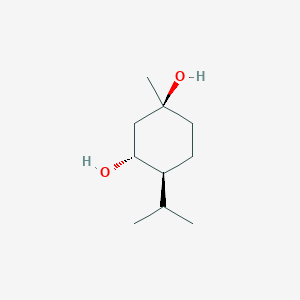
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)